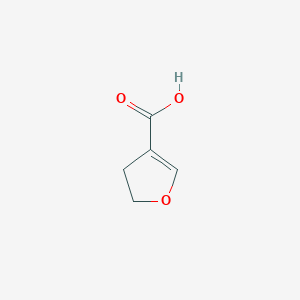

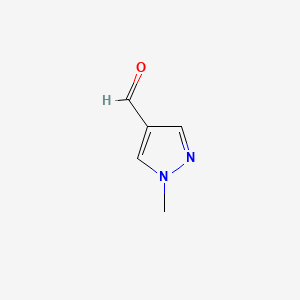

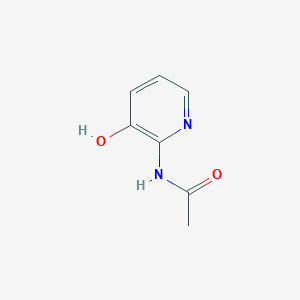

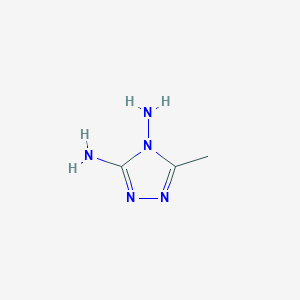

![molecular formula C11H11NO4 B1296869 Oxo[2-(propionylamino)phenyl]acetic acid CAS No. 352330-52-0](/img/structure/B1296869.png)

Oxo[2-(propionylamino)phenyl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxo[2-(propionylamino)phenyl]acetic acid (OPA) is a naturally occurring organic compound that has been studied for its potential medicinal and therapeutic uses. OPA is an important intermediate in the biosynthesis of several important compounds, including amino acids, fatty acids, and vitamins. OPA has been used in numerous scientific studies to investigate its biochemical and physiological effects and to understand its mechanisms of action.

Wissenschaftliche Forschungsanwendungen

Pharmacology

In pharmacology, Oxo[2-(propionylamino)phenyl]acetic acid may serve as a precursor for the synthesis of various pharmacologically active compounds. Its structure, featuring both an acetic acid and an amino phenyl group, allows for the potential development of non-steroidal anti-inflammatory drugs (NSAIDs), analgesics, or antipyretic agents. The propionylamino linkage could be key in creating enzyme inhibitors that target specific pathways within the body .

Organic Synthesis

As a building block in organic synthesis, this compound offers versatility due to its reactive sites. It can undergo condensation reactions to form amides and esters, which are valuable in synthesizing complex organic molecules. Additionally, the phenyl ring can participate in electrophilic aromatic substitution, potentially leading to the creation of new aromatic compounds with diverse applications .

Biochemistry Research

In biochemistry research, Oxo[2-(propionylamino)phenyl]acetic acid could be used to study enzyme-substrate interactions, particularly in enzymes that recognize phenylacetic acid derivatives. This compound might also be useful in probing the function of acyl-amino acid-releasing enzymes, which play a role in protein degradation .

Materials Science

Within materials science, this compound’s potential lies in its ability to modify surface properties. It could be used to synthesize polymers with specific functionalities or to create coatings that enhance material stability or confer additional properties like biocompatibility or controlled drug release .

Analytical Chemistry

In analytical chemistry, derivatives of Oxo[2-(propionylamino)phenyl]acetic acid could be developed as standards or reagents. For instance, it could be used in chromatography as a reference compound or in spectrophotometric assays as a chromophore due to its potential to absorb light at specific wavelengths .

Environmental Applications

This compound might have environmental applications in the development of green chemistry protocols. Its phenylacetic acid moiety could be explored for biodegradation studies, helping to understand how complex organic molecules break down in natural settings. It may also serve as a model compound for studying the environmental fate of similar organic pollutants .

Eigenschaften

IUPAC Name |

2-oxo-2-[2-(propanoylamino)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-2-9(13)12-8-6-4-3-5-7(8)10(14)11(15)16/h3-6H,2H2,1H3,(H,12,13)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZDGUFFZKSXRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC=C1C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341969 |

Source

|

| Record name | Oxo[2-(propionylamino)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352330-52-0 |

Source

|

| Record name | α-Oxo-2-[(1-oxopropyl)amino]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352330-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxo[2-(propionylamino)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

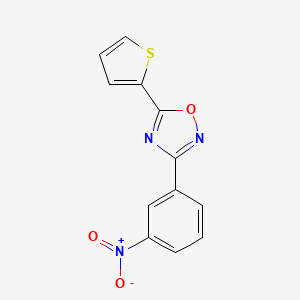

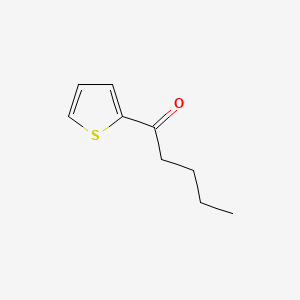

![5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1296812.png)